molecular formula C20H22N2O4 B2363469 N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide CAS No. 875471-95-7

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide

Katalognummer B2363469
CAS-Nummer: 875471-95-7
Molekulargewicht: 354.406
InChI-Schlüssel: ZFKOUEPPVYKBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This results in increased levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has also been shown to increase the levels of the neurotransmitter glutamate. This compound has also been shown to have effects on the levels of other neurotransmitters, including dopamine and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble analogs of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide that can be more easily used in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide and its potential therapeutic applications.

Synthesemethoden

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide can be synthesized using a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 4-methyl-7-hydroxycoumarin and 2-cyanocyclohexanone to form 2-(4-methyl-2-oxochromen-7-yl) cyclohexanone. This intermediate is then reacted with 2-bromo-1-(4-hydroxyphenyl)propan-1-one to yield N-(4-hydroxyphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. The final step involves the conversion of this intermediate to N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide through a cyanation reaction.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to effectively reduce seizure activity and increase the seizure threshold. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-10-18(23)26-17-11-15(6-7-16(13)17)25-14(2)19(24)22-20(12-21)8-4-3-5-9-20/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKOUEPPVYKBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.